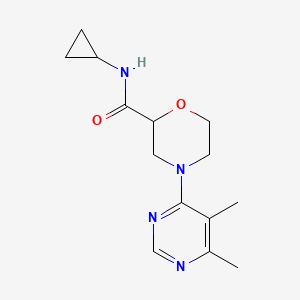![molecular formula C18H20N10 B12266259 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12266259.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine is a complex heterocyclic compound that features multiple nitrogen-containing rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various halogenated intermediates, bases, and solvents such as dimethyl sulfoxide (DMSO) and methanol .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are often employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as chromatography, are crucial in achieving the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
Applications De Recherche Scientifique
3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive agent in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-methyl-1-phenyl-5-pyrazolyl)piperazine
- 3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazol-5(4H)-one
Uniqueness
Compared to similar compounds, 3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine stands out due to its unique combination of heterocyclic rings and functional groups. This structural complexity may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development .
Propriétés
Formule moléculaire |
C18H20N10 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
3-methyl-8-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C18H20N10/c1-13-5-7-28(24-13)16-4-3-15(21-22-16)25-9-11-26(12-10-25)17-18-23-20-14(2)27(18)8-6-19-17/h3-8H,9-12H2,1-2H3 |
Clé InChI |
KGSUXJIVZYNRIT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=CN5C4=NN=C5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{Furo[3,2-c]pyridin-4-yl}-4-(trifluoromethyl)piperidine](/img/structure/B12266177.png)
![4-{4-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B12266205.png)
![N,N,4-trimethyl-6-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12266207.png)
![4-[(4-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine](/img/structure/B12266208.png)
![N-(3,4-dimethoxyphenyl)-2-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B12266211.png)
![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B12266219.png)
![N-[(4-bromophenyl)methyl]-6-cyclopropyl-5-fluoropyrimidin-4-amine](/img/structure/B12266222.png)
![9-methyl-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-9H-purine](/img/structure/B12266223.png)

![4-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinazoline](/img/structure/B12266241.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B12266249.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3,4-thiadiazole](/img/structure/B12266254.png)
![2-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B12266258.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-methoxy-4-(trifluoromethyl)quinoline](/img/structure/B12266266.png)
